molecular formula C13H14FNO B2714285 (1E,4E)-1-(dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one CAS No. 320416-07-7

(1E,4E)-1-(dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one

Cat. No. B2714285
CAS RN: 320416-07-7
M. Wt: 219.259
InChI Key: PLHISVOJZASQEM-CPSCNVPRSA-N
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Description

“(1E,4E)-1-(dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one” is a chemical compound with the CAS Number: 320416-07-7. It has a molecular weight of 219.26 .

Scientific Research Applications

Photophysical Study and Solvent Selectivity

A study highlighted the synthesis of cinnamaldehyde-based chalcone derivatives, emphasizing the introduction of a dimethylamino moiety to achieve excellent excited state charge transfer properties. This modification results in solvent selectivity in the excited state, indicating potential applications in solvent detection and photophysical research (Bhattacharyya, Makhal, & Guchhait, 2019).

Fluorescent Molecular Probes

Another application involves the development of fluorescent molecular probes. Compounds with dimethylamino groups have shown strong solvent-dependent fluorescence, useful for creating ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Controlled Release Systems

Research into dibenzylideneacetone (DBA) analogs encapsulated in poly(lactic acid) (PLA) membranes, including compounds related to the query chemical, showcases their application in developing controlled drug release systems and tissue engineering. These compounds demonstrate non-toxicity at certain concentrations, furthering their potential in medical applications (Alcántara Blanco, Urdaneta, & Sabino, 2020).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H312, H332. The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-(4-fluorophenyl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-15(2)10-9-13(16)8-5-11-3-6-12(14)7-4-11/h3-10H,1-2H3/b8-5+,10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHISVOJZASQEM-CPSCNVPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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